N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide - 901242-76-0

N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Catalog Number: EVT-2825286
CAS Number: 901242-76-0
Molecular Formula: C28H29N3O6S
Molecular Weight: 535.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound was synthesized through a 'one-pot' reductive cyclization using sodium dithionite as the reducing agent and DMSO as the solvent. Its structure was confirmed through IR, 1H-NMR, 13C-NMR, and LC-MS analysis. []
  • Relevance: This compound is structurally related to N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide as both contain a 3,4-dimethoxyphenyl moiety and a 4-methoxyphenyl group. Both compounds also feature a central heterocyclic ring, albeit different in structure – a benzimidazole in this compound and an imidazole in the target compound. []

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This novel non-condensed pyrazoline-bearing hybrid molecule was synthesized via a "cost-effective" approach utilizing 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. The synthesis involved stepwise alkylation of the sulfur atom and acylation of the nitrogen atom. Structural confirmation was obtained through 1H, 13C, 2D NMR, and LC-MS spectra. This compound was investigated for its anticancer activity in vitro using the NCI DTP protocol's “60 lines screening”. []
  • Relevance: While this compound differs significantly from N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide in its core structure, both share a common feature: the presence of a 4-methoxyphenyl substituent attached to a heterocycle. Additionally, both compounds were explored for their potential anticancer activity. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast)

  • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. Its discovery stemmed from the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors, leading to the exploration of sulfone analogues. []
  • Relevance: Although Apremilast differs significantly in its core structure from N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, it features a 3-ethoxy-4-methoxyphenyl moiety, which is structurally related to the 3,4-dimethoxyphenyl groups present in the target compound. Both compounds also incorporate an acetamide group within their structure. []

Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (Compound 10) and Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (Compound 19)

  • Compound Description: These novel sulfonamides were designed and synthesized to incorporate a 3,4-dimethoxyphenyl moiety known for its biological activity. Their structures were confirmed through elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectrometry. Both compounds demonstrated good in vitro anticancer activity against human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29) cell lines using the MTT assay. They were also evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, showing greater activity than the reference drug dasatinib. []
  • Relevance: These compounds share the presence of a 3,4-dimethoxyphenyl group with N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, highlighting the potential importance of this moiety for biological activity. Both Compound 10 and Compound 19, along with the target compound, feature a sulfonamide group. []

4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Compound 1)

  • Compound Description: This Schiff base ligand was characterized using elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography. []
  • Relevance: This compound shares the presence of a 3,4-dimethoxyphenyl group with N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, highlighting the recurring use of this moiety in the synthesis of potentially bioactive compounds. []

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

  • Compound Description: This compound is a selective E prostanoid receptor 4 (EP4) antagonist that demonstrates efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. It showed potent inhibitory effects on inflammation in the adjuvant-induced arthritis model (AIA), a rat model for rheumatoid arthritis (RA), and also provided pain relief in a guinea pig model of iodoacetate-induced osteoarthritis (OA). []
  • Relevance: Despite significant structural differences, MF498 and N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide share the incorporation of a 2-methoxyphenyl group. Both compounds also contain an acetamide moiety within their structure. []

1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole (Compound 4)

  • Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole whose X-ray structure was determined and compared to J147 [N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide], a potential drug for Alzheimer's disease treatment. Notably, the minimum-energy conformation of Compound 4, which closely resembles its X-ray structure, was found to be comparable to one of the seven minimum-energy conformations of J147 based on molecular electrostatic potential (MEP) analysis. []
  • Relevance: This compound, though structurally distinct from N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide, incorporates a 4-methoxyphenyl substituent attached to a heterocycle, a key feature also present in the target compound. []

Properties

CAS Number

901242-76-0

Product Name

N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide

Molecular Formula

C28H29N3O6S

Molecular Weight

535.62

InChI

InChI=1S/C28H29N3O6S/c1-33-20-10-6-17(7-11-20)26-28(31-27(30-26)18-8-12-21(34-2)23(14-18)36-4)38-16-25(32)29-19-9-13-22(35-3)24(15-19)37-5/h6-15H,16H2,1-5H3,(H,29,32)(H,30,31)

InChI Key

FUOMIZRDQHJIBH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC(=C(C=C4)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.